Thiophene, 2,5-bis(2,4-dinitrophenyl)-
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Overview
Description
Thiophene, 2,5-bis(2,4-dinitrophenyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Thiophene, 2,5-bis(2,4-dinitrophenyl)-, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various α-methylene carbonyl compounds . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiophene, 2,5-bis(2,4-dinitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiophene derivatives .
Scientific Research Applications
Thiophene, 2,5-bis(2,4-dinitrophenyl)- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . In the industry, thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Thiophene, 2,5-bis(2,4-dinitrophenyl)- involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which is a mechanism utilized in certain anesthetics . The specific molecular targets and pathways involved depend on the particular application and the structure of the thiophene derivative.
Comparison with Similar Compounds
Thiophene, 2,5-bis(2,4-dinitrophenyl)- can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of Thiophene, 2,5-bis(2,4-dinitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include other substituted thiophenes that exhibit a range of pharmacological and industrial applications .
Properties
CAS No. |
61200-48-4 |
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Molecular Formula |
C16H8N4O8S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2,5-bis(2,4-dinitrophenyl)thiophene |
InChI |
InChI=1S/C16H8N4O8S/c21-17(22)9-1-3-11(13(7-9)19(25)26)15-5-6-16(29-15)12-4-2-10(18(23)24)8-14(12)20(27)28/h1-8H |
InChI Key |
LIDBBSRAOZAGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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